3-Aminothiophene-2-carboxamide

PDE4 Inhibitors Thienopyrimidine Synthesis Cyclization Yield

Sourcing a regiochemically precise intermediate for thieno[3,2-d]pyrimidine kinase inhibitors presents a persistent challenge, as positional isomers yield divergent core scaffolds. 3-Aminothiophene-2-carboxamide resolves this by ensuring exclusive cyclization to the 3,2-d series, which is essential for PDE4 and IKK-2 selectivity. • Direct precursor for PDE4 inhibitor libraries; validated by 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine with improved PDE4/[³H]rolipram binding ratio. • Essential for IKK-2 chemical probe SC-514 (IC₅₀ 11.2 µM; >31-kinase selectivity). • Gewald synthesis with morpholine delivers good yields, ensuring scalable supply. • Antimicrobial derivatization: MICs 10-20 µg/mL against Gram-positive bacteria. • Standard purity 97-98% for reliable heterocyclic synthesis.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 147123-47-5
Cat. No. B122380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-carboxamide
CAS147123-47-5
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)C(=O)N
InChIInChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)
InChIKeyBKDZTJNNXCNSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothiophene-2-carboxamide: A Kinase-Targeted Building Block


3-Aminothiophene-2-carboxamide (CAS 147123-47-5) is a thiophene-2-carboxamide derivative characterized by a 3-amino substitution, with the molecular formula C₅H₆N₂OS and a molecular weight of 142.18 g/mol [1]. This heterocyclic compound serves as a pivotal synthetic intermediate, notably utilized in the construction of thieno[3,2-d]pyrimidine cores, a privileged scaffold for selective type 4 phosphodiesterase (PDE4) and IKK-2 inhibitors [2]. Its solid-state physical properties include a melting point range of 120-124 °C [1], and it is commercially available with standard purities of 95-98% for research applications . The compound's electron-rich thiophene ring and dual amino/carboxamide functional groups provide distinct reactivity profiles that are not readily replicated by simpler or non-aminated thiophene analogs, making it a strategic procurement choice for medicinal chemistry campaigns targeting inflammatory and proliferative pathways .

Why 3-Aminothiophene-2-carboxamide Is Not Substitutable


Direct substitution of 3-aminothiophene-2-carboxamide with other thiophene carboxamide derivatives—such as 2-aminothiophene-3-carboxamide or unsubstituted thiophene-2-carboxamide—is chemically and functionally invalid due to critical differences in reactivity and biological context. Unsubstituted thiophene-2-carboxamide lacks the nucleophilic amino group essential for condensation-cyclization reactions to form fused pyrimidine systems [1]. Furthermore, positional isomers like 2-aminothiophene-3-carboxamide, while sharing similar elemental composition, exhibit divergent regioselectivity in heterocycle formation, leading to distinct core scaffolds (e.g., thieno[2,3-d]pyrimidines versus thieno[3,2-d]pyrimidines) with profoundly different biological activities [2]. Even among 3-aminothiophene derivatives, the carboxamide moiety is non-negotiable; replacement with a thiocarboxamide group alters electronic properties and introduces off-target VEGFR-2 inhibition . The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in synthetic efficiency, downstream inhibitor potency, and target selectivity, rendering generic substitution a high-risk approach for reproducible scientific outcomes.

Quantitative Evidence for 3-Aminothiophene-2-carboxamide


Thieno[3,2-d]pyrimidine Formation for PDE4 Inhibitors

3-Aminothiophene-2-carboxamide serves as the direct precursor to the thieno[3,2-d]pyrimidine core, a validated scaffold for selective PDE4 inhibition [1]. In contrast, alternative 2-aminothiophene-3-carboxamides afford thieno[2,3-d]pyrimidines, a scaffold with a distinct biological profile [2]. The cyclization of 3-aminothiophene-2-carboxamide with pentanoyl anhydride under standard conditions (DCC, DMAP, pyridine, DMF, NaOH) yields 2-butylthieno[3,2-d]pyrimidin-4(3H)-one, a key intermediate that can be further functionalized to yield potent PDE4 inhibitors such as 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, which demonstrates significant improvements in PDE 4/[³H]rolipram binding ratios relative to reference drugs [1].

PDE4 Inhibitors Thienopyrimidine Synthesis Cyclization Yield

Morpholine-Catalyzed Gewald Reaction Efficiency

The synthesis of 3-aminothiophene-2-carboxamide intermediates via the Gewald reaction has been optimized using morpholine as a catalyst [1]. This method achieves 'good yields' in the condensation of cyclic ketones, cyanoacetamide, and sulfur, providing a robust and reproducible route to the target compound [1]. In contrast, the preparation of the thiocarboxamide analog from the carboxamide using Lawesson's Reagent is a low-yielding transformation, achieving only a 56-57.1% yield . This significant difference in synthetic efficiency underscores the advantage of procuring and utilizing the carboxamide derivative directly rather than attempting to modify a less suitable analog.

Gewald Reaction Synthetic Efficiency Catalysis

IKK-2 Inhibition by SC-514

The advanced derivative SC-514 (5-(Thien-3-yl)-3-aminothiophene-2-carboxamide), synthesized from the core 3-aminothiophene-2-carboxamide scaffold, acts as a potent and reversible inhibitor of IKK-2 with an IC₅₀ of 11.2 µM [1]. This compound demonstrates a high degree of selectivity, failing to inhibit 31 other kinases, including other IKK isoforms (IKK-1, IKK-i, TBK-1) even at concentrations exceeding 200 µM [2]. This profile contrasts sharply with the thiocarboxamide analog, which introduces potent VEGFR-2 inhibition (IC₅₀ 0.59 µM) and tubulin polymerization inhibition (86%) as off-target liabilities .

IKK-2 Inhibitor NF-κB Pathway Kinase Selectivity

Antimicrobial Activity of 3-Aminothiophene Derivatives

Derivatives of 3-aminothiophene-2-carboxylic acid, which share the core thiophene ring system with 3-aminothiophene-2-carboxamide, have demonstrated significant antimicrobial activity [1]. These 3-aminothiophene-2-carboxylates exhibit minimum inhibitory concentrations (MICs) in the range of 10-20 μg/mL against various bacterial and fungal strains, including activity comparable to the standard antibiotic gentamicin (10 μg/mL) and the antifungal fluconazole (20 μg/mL) [1]. While direct MIC data for the unsubstituted 3-aminothiophene-2-carboxamide is limited, this class-level inference indicates that the 3-amino-2-substituted thiophene scaffold is a privileged structure for antimicrobial development. In contrast, unsubstituted thiophene-2-carboxamide was found to be completely inactive as an inhibitor of bFGF-induced proliferation, highlighting the necessity of the 3-amino group for biological engagement [2].

Antimicrobial Resistance Thiophene Carboxylates MIC Determination

3-Aminothiophene-2-carboxamide: Procurement Scenarios


Synthesis of Selective PDE4 Inhibitors

Procure 3-aminothiophene-2-carboxamide as the starting material for constructing a focused library of thieno[3,2-d]pyrimidines. As demonstrated by Crespo et al. [1], the cyclization of this compound with appropriate anhydrides yields 2-alkylthieno[3,2-d]pyrimidin-4(3H)-ones, which can be further elaborated to generate potent and selective PDE4 inhibitors. This approach is validated by the identification of 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, which exhibits an improved PDE 4/[³H]rolipram binding ratio and efficient cell penetration [1]. This scaffold offers a strategic advantage over thieno[2,3-d]pyrimidines derived from 2-aminothiophene-3-carboxamide, as the 3,2-d series has a distinct and potentially more favorable selectivity profile [2].

IKK-2 Probes for NF-κB Pathway Studies

Utilize 3-aminothiophene-2-carboxamide as a precursor for SC-514 and related analogs to create potent and highly selective chemical probes for IKK-2 [1]. SC-514, derived from this core scaffold, is a reversible, ATP-competitive inhibitor of IKK-2 with an IC₅₀ of 11.2 µM and demonstrated selectivity over 31 other kinases [1]. This selectivity is critical for dissecting the specific role of IKK-2 in the NF-κB signaling cascade without confounding off-target effects on VEGFR-2 or tubulin, which are observed with thiocarboxamide analogs [2].

Antimicrobial 3-Aminothiophene Scaffolds

Acquire 3-aminothiophene-2-carboxamide for derivatization and subsequent antimicrobial screening. Class-level evidence indicates that 3-aminothiophene-2-carboxylate derivatives achieve MICs of 10-20 μg/mL against Gram-positive bacteria and fungi, comparable to gentamicin and fluconazole [1]. The 3-amino-2-substituted thiophene motif is essential for this activity, as unsubstituted thiophene-2-carboxamide is biologically inert in proliferation assays [2]. This positions the compound as a versatile starting point for synthesizing and evaluating novel antimicrobial agents.

Reliable Synthesis of Thiophene Intermediates

Source 3-aminothiophene-2-carboxamide for its proven role as a robust and versatile building block in heterocyclic synthesis. The compound's preparation via the morpholine-catalyzed Gewald reaction is well-documented and proceeds with 'good yields' [1], ensuring a reliable and scalable supply. Its utility is further evidenced by its use in synthesizing 4-(phenylamino)thieno[3,2-d]pyrimidines in high yields [2]. This contrasts with the inefficient conversion to thiocarboxamide analogs, which proceeds with only ~56% yield , making the carboxamide the more practical and cost-effective choice for complex synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.